DDD86481 vs. IMP-1088: Clinical Translation Gap
While IMP-1088 is a potent NMT inhibitor with reported IC50 values <1 nM for both HsNMT1 and HsNMT2 [1], it lacks any clinical pharmacokinetic or safety data. In contrast, DDD86481 has completed a Phase 1 dose-escalation trial in 29 patients, establishing a maximum tolerated dose (MTD) of 210 mg once daily with documented plasma half-life averaging 10 hours [2]. The clinical progression-free survival and overall survival were significantly better in patients receiving the 210 mg dose compared to lower doses [2].
| Evidence Dimension | Clinical Development Status and Human Pharmacokinetics |
|---|---|
| Target Compound Data | Phase 1 clinical trial completed (n=29); MTD = 210 mg QD; terminal t1/2 ≈ 10 h; significant PFS/OS benefit at 210 mg vs lower doses |
| Comparator Or Baseline | IMP-1088: No clinical data available; in vitro HsNMT1/2 IC50 <1 nM only |
| Quantified Difference | Clinical data available vs none |
| Conditions | Human Phase 1 dose escalation trial (NCT04836195) in advanced solid tumors and R/R B-cell lymphomas |
Why This Matters
For procurement in translational or clinical research, only DDD86481 provides human-validated dosing and pharmacokinetic parameters essential for in vivo study design.
- [1] ProbeChem. IMP-1088 compound datasheet. Accessed 2026. View Source
- [2] Sangha R, et al. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas. Invest New Drugs. 2024;42(4):386-393. View Source
